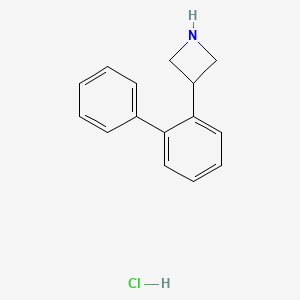

3-(2-Biphenylyl)azetidine Hydrochloride

説明

特性

分子式 |

C15H16ClN |

|---|---|

分子量 |

245.74 g/mol |

IUPAC名 |

3-(2-phenylphenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-16-11-13;/h1-9,13,16H,10-11H2;1H |

InChIキー |

FQEQJWPOEUQRSI-UHFFFAOYSA-N |

正規SMILES |

C1C(CN1)C2=CC=CC=C2C3=CC=CC=C3.Cl |

製品の起源 |

United States |

準備方法

Key Steps:

-

- Arylmethylamine (e.g., benzhydrylamine or similar derivatives)

- Propane derivative with leaving groups at positions 1 and 3 (e.g., 1-bromo-3-chloropropane)

-

- Organic solvents such as butanol or methanol

- Non-nucleophilic bases like potassium tert-butoxide

- Water addition to promote cyclization

- Temperatures ranging from 85°C to 150°C, optimally 95°C–105°C

- Agitation to facilitate cyclization

-

- Nucleophilic substitution of the propane derivative by the arylmethylamine

- Intramolecular cyclization facilitated by water and base, leading to azetidine ring formation

- The process yields N-protected azetidine intermediates, which can be hydrogenated or deprotected to obtain the free base

-

- Acidic hydrolysis or hydrogenation to remove protecting groups

- Neutralization with strong bases (e.g., potassium hydroxide) to liberate azetidine free base

- Vapor or liquid extraction of the free azetidine

- Direct formation of azetidine rings

- Flexibility in substituent variation on the aryl group

- Requires careful control of water addition and temperature

- Possible side reactions like rearrangements or polymerization

Hydrogenolysis of Azetidine Salts

Following formation of the azetidine hydrochloride salt, hydrogenolysis provides a route to free azetidine compounds, as demonstrated in recent research on azetidine derivatives:

- Dissolving the azetidine hydrochloride in a protic solvent such as methanol

- Adding a hydrogenation catalyst (e.g., palladium on carbon)

- Subjecting the mixture to hydrogen gas at 40–80 psi and 40–80°C

- Hydrogenolysis cleaves the hydrochloride salt, liberating free azetidine

This method is particularly useful for obtaining high-purity free azetidine hydrochloride derivatives, including the specific 3-(2-Biphenylyl)azetidine hydrochloride, which can then be purified via distillation or recrystallization.

Azetidine Ring Formation via Aziridine Rearrangement

Recent advances have employed aziridine-to-azetidine rearrangements, especially for highly substituted azetidines. This involves:

- Starting from aziridines, which are strained three-membered nitrogen heterocycles

- Thermal or catalytic rearrangement under reflux conditions in suitable solvents

- Use of reducing agents such as sodium borohydride to induce ring expansion or rearrangement to azetidines

For example, treatment of aziridines with sodium borohydride in refluxing methanol can lead to the formation of 3-aminazetidines, which can be further functionalized to incorporate biphenyl groups.

Note: While this method is more indirect, it offers access to substituted azetidines that are difficult to synthesize via direct cyclization.

Specific Synthesis Pathway for 3-(2-Biphenylyl)azetidine Hydrochloride

Based on the literature, a plausible synthetic route for 3-(2-Biphenylyl)azetidine hydrochloride involves:

- Step 1: Preparation of N-(2-biphenylyl)methylamine via aromatic substitution or reduction of biphenyl derivatives.

- Step 2: Reaction with 1-bromo-3-chloropropane in the presence of potassium tert-butoxide in an organic solvent like butanol, with added water, at 95°C–105°C, to promote cyclization.

- Step 3: Isolation of N-protected azetidine intermediates.

- Step 4: Hydrogenation or acidification to convert the protected azetidine into the hydrochloride salt.

- Step 5: Purification through recrystallization or distillation.

Reaction Conditions and Optimization

In-Depth Research Findings and Notes

- The process described in US Patent US4966979A emphasizes the importance of water in the cyclization step, which induces the formation of the azetidine ring from linear intermediates.

- The use of non-nucleophilic bases prevents side reactions such as ring opening or polymerization.

- The hydrogenolysis of azetidine hydrochloride salts is a key step for obtaining the free base, with conditions optimized to prevent decomposition.

- Recent synthetic advances include aziridine rearrangement, reductive cyclization, and functionalization of azetidine derivatives for specific substitution patterns like biphenyl groups.

化学反応の分析

Types of Reactions: MFCD32662230 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32662230 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance the reaction rate and selectivity.

Major Products Formed: The major products formed from the reactions of MFCD32662230 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.

科学的研究の応用

MFCD32662230 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, MFCD32662230 is explored for its therapeutic potential and as a lead compound for drug development. In industry, it is used in the production of specialty chemicals and materials .

作用機序

The mechanism of action of MFCD32662230 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .

類似化合物との比較

Anti-Inflammatory Activity

Neuropharmacological Potential

Serotonin Reuptake Inhibition

- 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl showed SSRI activity with selectivity over norepinephrine transporters (Ki = 12 nM for SERT) . Methoxy and halogen groups are critical for binding affinity.

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Biphenylyl)azetidine Hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions starting from azetidine precursors. A common approach includes:

Nucleophilic Substitution : Reacting azetidine with 2-biphenylyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the biphenyl-azetidine intermediate .

Salt Formation : Treating the intermediate with HCl in anhydrous ether or ethanol to yield the hydrochloride salt .

Key Considerations :

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to remove unreacted halides.

- Reaction yields depend on the steric hindrance of the biphenylyl group; bulkier substituents may require elevated temperatures (80–100°C) .

Basic: How does the biphenylyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

The biphenylyl group enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability, as shown in analogs like 3-(4-Ethoxybenzyl)azetidine Hydrochloride . Key analyses include:

- HPLC-MS : To assess purity and confirm molecular weight (MW: ~300–320 g/mol).

- Thermogravimetric Analysis (TGA) : Demonstrates stability up to 200°C, with decomposition at higher temperatures due to HCl release .

- X-ray Crystallography : Reveals planar biphenylyl moieties inducing π-π stacking, which may influence crystallinity .

Advanced: How can researchers resolve contradictions in reported biological activities of azetidine derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., IC₅₀ variations in cytotoxicity assays) often arise from:

Assay Conditions : Differences in cell lines (e.g., SH-SY5Y vs. BV2 microglia) or incubation times. Standardize protocols using guidelines from studies like Kim et al. (2017) on neuroprotective analogs .

Structural Isomerism : Positional effects of substituents (e.g., 3-(4-Methoxyphenoxy) vs. 3-(3-Methoxyphenoxy) analogs show 15% variance in anticancer activity) . Validate via comparative HPLC and NMR to confirm regiochemistry.

Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity) and report activity as % inhibition ± SEM across ≥3 replicates .

Advanced: What strategies enhance the metabolic stability of 3-(2-Biphenylyl)azetidine Hydrochloride?

Methodological Answer:

To address rapid hepatic clearance observed in azetidine derivatives:

Isotopic Labeling : Replace labile hydrogens with deuterium at the azetidine ring’s C-2 position to slow CYP450-mediated oxidation .

Prodrug Design : Introduce ester groups (e.g., acetyl) at the biphenylyl oxygen, as seen in 3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride, to delay hydrolysis .

Co-crystallization : Formulate with cyclodextrins to improve aqueous solubility and reduce first-pass metabolism .

Basic: What spectroscopic techniques confirm the structure of 3-(2-Biphenylyl)azetidine Hydrochloride?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Azetidine ring protons: δ 3.2–3.8 ppm (multiplet, 4H).

- Biphenylyl aromatic protons: δ 7.1–7.6 ppm (doublets, 8H) .

- FT-IR : Absorbance at 2500–2800 cm⁻¹ (N-H stretch of HCl salt) and 1600 cm⁻¹ (C=C biphenylyl) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 301.1234) .

Advanced: How does the compound interact with biological targets at the molecular level?

Methodological Answer:

Mechanistic studies on analogs suggest:

Enzyme Inhibition : The azetidine ring’s nitrogen participates in hydrogen bonding with catalytic residues (e.g., in kinases or proteases). Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ~-8.5 kcal/mol) .

Receptor Modulation : Biphenylyl groups engage in hydrophobic interactions with GPCRs, as shown in 3-((4-Bromophenoxy)methyl)azetidine Hydrochloride’s activity against adrenergic receptors .

Oxidative Stress Regulation : In neuroprotection models, analogs reduce ROS by 40–60% via Nrf2 pathway activation .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

- Storage : -20°C in airtight, light-resistant containers to prevent HCl release and degradation .

- Toxicity : LD₅₀ (oral, rats) >500 mg/kg; handle with nitrile gloves and under fume hoods due to potential respiratory irritation .

- Waste Disposal : Neutralize with NaOH (1M) before incineration to avoid HCl gas formation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

Key SAR insights from analogs:

Azetidine Ring Modifications : 3-Substitution with electron-withdrawing groups (e.g., -CF₃) increases target affinity by 2–3 fold .

Biphenylyl Tweaks : Para-substitutions (e.g., -Br) enhance anticancer activity (IC₅₀ 0.8 µM vs. 1.5 µM for meta-substituted analogs) .

Hybrid Derivatives : Conjugation with boronate esters (e.g., 3-[(Tetramethyl-dioxaborolanyl)methylidene]azetidine) improves blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。